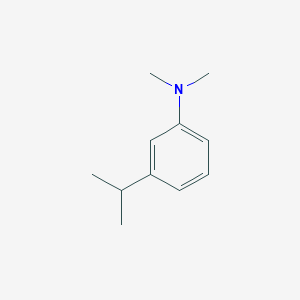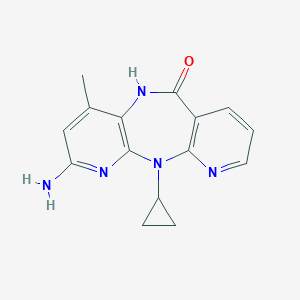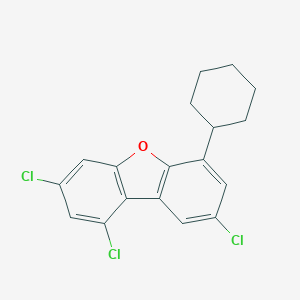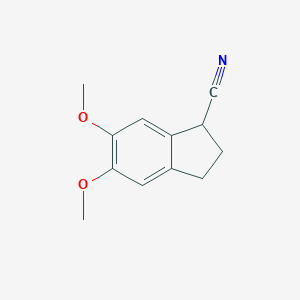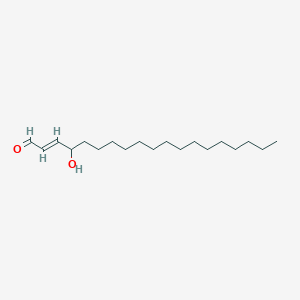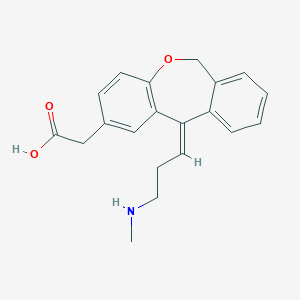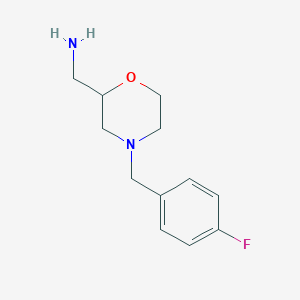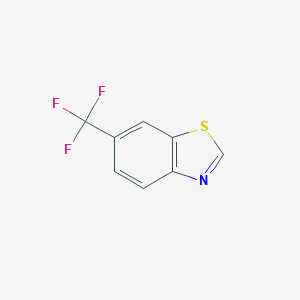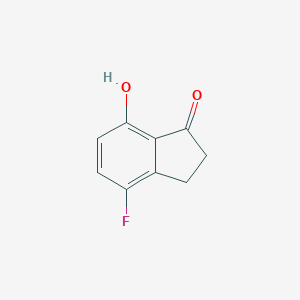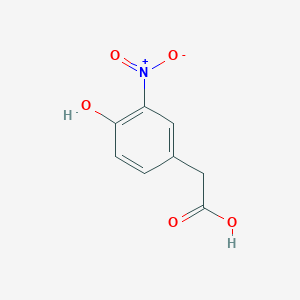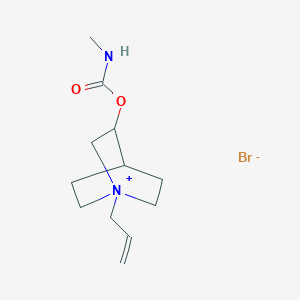
3-Carbamyl-N-allylquinuclidinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamyl-N-allylquinuclidinium, also known as CAQ, is a synthetic compound that has shown promising results in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
3-Carbamyl-N-allylquinuclidinium acts as a competitive antagonist at the M2 muscarinic acetylcholine receptor. This means that it binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand for the receptor. By blocking the M2 receptor, 3-Carbamyl-N-allylquinuclidinium reduces the inhibitory effect of acetylcholine on the release of other neurotransmitters, such as dopamine and serotonin. This leads to an increase in the release of these neurotransmitters, which can have various physiological and behavioral effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Carbamyl-N-allylquinuclidinium are dependent on the specific experimental conditions and the target tissue or organ. In general, 3-Carbamyl-N-allylquinuclidinium has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in behavior and mood. It has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Carbamyl-N-allylquinuclidinium for lab experiments is its selectivity for the M2 muscarinic acetylcholine receptor. This allows for the investigation of the specific role of this receptor in various physiological and pathological processes. Additionally, 3-Carbamyl-N-allylquinuclidinium is relatively easy to synthesize and can be obtained in sufficient quantities for use in experiments.
One limitation of 3-Carbamyl-N-allylquinuclidinium is its potential toxicity, particularly at high concentrations. Additionally, the effects of 3-Carbamyl-N-allylquinuclidinium may be dependent on the specific experimental conditions, such as the concentration of 3-Carbamyl-N-allylquinuclidinium and the target tissue or organ.
Direcciones Futuras
There are several potential future directions for the use of 3-Carbamyl-N-allylquinuclidinium in scientific research. One area of interest is the investigation of the role of the M2 muscarinic acetylcholine receptor in Alzheimer's disease and other neurodegenerative disorders. Additionally, 3-Carbamyl-N-allylquinuclidinium may have potential therapeutic applications in the treatment of pain and inflammation. Finally, further studies are needed to determine the optimal experimental conditions for the use of 3-Carbamyl-N-allylquinuclidinium in various research applications.
Métodos De Síntesis
The synthesis of 3-Carbamyl-N-allylquinuclidinium involves a series of chemical reactions that result in the formation of a quinuclidine ring system. The starting material for the synthesis is N-allylquinuclidine, which is reacted with cyanogen bromide to form the corresponding nitrile. The nitrile is then hydrolyzed to form the carboxylic acid, which is subsequently converted to the corresponding acid chloride. Finally, the acid chloride is reacted with urea to form 3-Carbamyl-N-allylquinuclidinium.
Aplicaciones Científicas De Investigación
3-Carbamyl-N-allylquinuclidinium has been extensively studied for its potential use as a tool in neuroscience research. It has been shown to selectively block the M2 muscarinic acetylcholine receptor, which is involved in the regulation of acetylcholine release in the brain. This selective blocking action allows for the investigation of the role of the M2 receptor in various physiological and pathological processes, such as learning and memory, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
147137-16-4 |
|---|---|
Nombre del producto |
3-Carbamyl-N-allylquinuclidinium |
Fórmula molecular |
C12H21BrN2O2 |
Peso molecular |
305.21 g/mol |
Nombre IUPAC |
(1-prop-2-enyl-1-azoniabicyclo[2.2.2]octan-3-yl) N-methylcarbamate;bromide |
InChI |
InChI=1S/C12H20N2O2.BrH/c1-3-6-14-7-4-10(5-8-14)11(9-14)16-12(15)13-2;/h3,10-11H,1,4-9H2,2H3;1H |
Clave InChI |
BXDQGQQKPNCSLK-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1C[N+]2(CCC1CC2)CC=C.[Br-] |
SMILES canónico |
CNC(=O)OC1C[N+]2(CCC1CC2)CC=C.[Br-] |
Sinónimos |
3,N-CAB 3-carbamyl-N-allylquinuclidinium 3-carbamyl-N-allylquinuclidinium bromide 3-carbamyl-N-allylquinuclidinium, (R)-isomer 3-carbamyl-N-allylquinuclidinium, (S)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)
